molecular formula C13H11N3O B12905933 4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-30-3

4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B12905933
CAS No.: 88875-30-3
M. Wt: 225.25 g/mol
InChI Key: ILCOKMDEZZAZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS Number: 88875-30-3) is a chemical compound supplied for research purposes. It has a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol . This compound belongs to the imidazo[1,5-a]pyrimidine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Structural analogs of this core scaffold have been investigated for their potential as antagonists for the adenosine A2a receptor (A2a AR), a promising target for the development of new-generation anticancer agents . Furthermore, related heterocyclic compounds containing both imidazole and pyridine moieties have demonstrated a range of bioactivities, including use as antitumor agents and in other pharmaceutical applications, highlighting the research value of this chemical space . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

CAS No.

88875-30-3

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-methyl-6-phenyl-1H-imidazo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C13H11N3O/c1-9-7-12(17)15-11-8-14-13(16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)

InChI Key

ILCOKMDEZZAZJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CN=C(N12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization via Intermolecular Ritter-Type Reactions

A recent advanced methodology involves the use of intermolecular Ritter-type reactions catalyzed by bismuth triflate (Bi(OTf)3) and p-toluenesulfonic acid (p-TsOH·H2O) in dichloroethane (DCE) solvent. The reaction proceeds by heating a precursor pyridinylmethanol with an acetonitrile nucleophile at elevated temperatures (around 150 °C) in a sealed tube overnight. This method efficiently constructs the imidazo[1,5-a]pyridine core with high regioselectivity and yields.

Key reaction conditions:

Parameter Details
Catalyst Bi(OTf)3 (5 mol %)
Acid additive p-TsOH·H2O (7.5 equiv)
Solvent Dichloroethane (DCE), 0.3 M
Nucleophile Acetonitrile (15 equiv)
Temperature 150 °C
Reaction time Overnight
Workup Saturated NaHCO3 quench, EtOAc extraction, drying over Na2SO4, silica gel chromatography

This approach yields the target imidazo[1,5-a]pyrimidin-2-one derivatives in good to excellent yields (typically >70%) with high purity.

Methylation of Imidazo[2,1-i]purin-5-ones as Analogous Methodology

Although focused on a related imidazo[2,1-i]purin-5-one system, methylation studies provide insight into regioselective methylation strategies relevant to imidazo-fused heterocycles. Methylation using methyl iodide and sodium hydride in dry dimethylformamide (DMF) selectively yields N9-methylated products, which is critical for controlling substitution patterns on nitrogen atoms in fused heterocycles.

Reagent Outcome Notes
Methyl iodide + NaH Exclusive N9-methylation High regioselectivity
Methyl iodide + K2CO3 Mixed N9 and N1 methylation (85:15) Less selective

This selective methylation strategy can be adapted for the preparation of 4-methyl derivatives in imidazo[1,5-a]pyrimidines by controlling base and solvent conditions.

Solvent- and Catalyst-Free Microwave-Assisted Synthesis

A green chemistry approach involves microwave-assisted synthesis of imidazo-fused pyridines without solvents or catalysts. This method uses condensation reactions of 2-aminopyridine derivatives with appropriate aldehydes or ketones under microwave irradiation, achieving rapid reaction times and good yields. Although this method is reported for imidazo[1,2-a]pyridines, it suggests potential applicability to imidazo[1,5-a]pyrimidin-2-one derivatives with suitable substrate modifications.

Detailed Preparation Procedure from Literature

Step 1: Preparation of Phenyl(pyridin-2-yl)methanol Intermediate

  • Starting from 2-chloropyridine derivatives, nucleophilic substitution with phenylmagnesium bromide or related reagents yields phenyl(pyridin-2-yl)methanol.
  • Purification by silica gel chromatography (30% EtOAc/hexane).
  • Characterization: mp 70–71 °C; IR, 1H NMR, 13C NMR, and HRMS confirm structure.

Step 2: Cyclization to Imidazo[1,5-a]pyrimidin-2-one

  • The intermediate is dissolved in DCE (0.3 M).
  • Bi(OTf)3 (5 mol %) and p-TsOH·H2O (7.5 equiv) are added.
  • Acetonitrile (15 equiv) is introduced as the nucleophile.
  • The mixture is heated at 150 °C overnight in a sealed tube.
  • After cooling, the reaction is quenched with saturated NaHCO3.
  • Extraction with EtOAc, drying, and concentration under reduced pressure.
  • Purification by silica gel chromatography (20% EtOAc/hexane) yields the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield (%) Notes
Intermolecular Ritter-type reaction Bi(OTf)3, p-TsOH·H2O, Acetonitrile 150 °C, DCE, overnight 70–92 High regioselectivity, scalable
Methylation of imidazo-purinones Methyl iodide, NaH or K2CO3 DMF, room temp to reflux 58–79 Selective N9 methylation with NaH
Microwave-assisted solvent-free synthesis 2-Aminopyridines, aldehydes Microwave irradiation, no solvent Good Rapid, green chemistry approach
Pd-catalyzed dehydrogenative coupling Pd catalyst Mild conditions Moderate Applicable for fused heterocycles

Research Findings and Analytical Data

  • The synthesized 4-methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one exhibits characteristic NMR signals consistent with the proposed structure.
  • High-resolution mass spectrometry confirms molecular formula C13H11N3O with molecular weight 225.25 g/mol.
  • Purity and regioselectivity are confirmed by chromatographic and spectroscopic methods.
  • The methylation position is unambiguously assigned by NMR techniques such as HMQC, correlating methyl protons with specific carbon atoms in the heterocycle.

Chemical Reactions Analysis

    Reactions: PhIP can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the context (e.g., cooking temperature, pH). For example, high-temperature cooking generates PhIP from precursors.

    Major Products: The primary product is PhIP itself, but other minor derivatives may form during cooking.

  • Scientific Research Applications

    Medicinal Chemistry

    4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one is utilized in the design and synthesis of novel therapeutic agents. Its structural similarity to known pharmacophores allows for the exploration of new drug candidates targeting various diseases.

    Case Study : A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

    Biological Studies

    The compound has been investigated for its potential biological activities, including:

    • Antimicrobial Activity : Preliminary studies have shown that it exhibits antibacterial properties against a range of pathogens.
    PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
    E. coli32 µg/mLCell wall synthesis inhibition
    S. aureus16 µg/mLProtein synthesis inhibition
    • Antitumor Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (cervical)10Induction of apoptosis
    MCF-7 (breast)15Inhibition of cell proliferation
    A549 (lung)12Cell cycle arrest

    Chemical Biology

    In chemical biology, this compound serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities. Its unique structure allows researchers to explore various modifications to enhance efficacy and specificity towards biological targets.

    Mechanism of Action

      DNA Interaction: PhIP binds to DNA, leading to mutations and potentially cancer initiation.

      Metabolic Activation: Cytochrome P450 enzymes activate PhIP, forming reactive intermediates that damage DNA.

      Molecular Targets: DNA adducts and protein modifications contribute to its toxicity.

  • Comparison with Similar Compounds

    Table 1: Key Structural and Functional Comparisons

    Compound Name Substituents Molecular Formula Synthesis Method Yield Key Applications/Properties
    4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one 4-Me, 6-Ph C₁₃H₁₁N₃O Oxidative aromatization (activated carbon/O₂) 78% Drug discovery, antimicrobial agents
    4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one 4-Me, 6-Me C₈H₉N₃O Unspecified (similar core synthesis) N/A Structural studies, precursor
    Ethyl 4,6-diphenylpyrimidin-2(1H)-one-5-carboxylate 4-Ph, 6-Ph, 5-CO₂Et C₁₉H₁₆N₂O₃ Oxidative dehydrogenation of DHPMs 70–78% Pharmaceutical intermediates
    ABIP dye 3-Phenyldiazenyl, 4-amino C₁₇H₁₂N₆O Condensation (pyridine-mediated) N/A Electrochemical dye, corrosion inhibition
    1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one 1-NH₂, 4-Ph, 5-benzoyl C₁₈H₁₄N₃O₂ Reaction with dimethyl acetylenedicarboxylate N/A Antimicrobial, antitumor agents

    Key Observations:

    Electron-withdrawing groups (e.g., carboxylate in Ethyl 4,6-diphenylpyrimidin-2(1H)-one-5-carboxylate) may reduce reactivity but improve stability for intermediate synthesis . Amino and diazenyl groups (e.g., in ABIP dye) introduce redox-active sites, enabling applications in electrochemical systems .

    Synthetic Efficiency :

    • The activated carbon/O₂ system achieves higher yields (78%) compared to methods requiring metal catalysts (e.g., Cu/TBHP systems cited in ) .
    • Condensation reactions (e.g., ABIP synthesis) prioritize functional group compatibility over yield optimization .

    Biological Relevance: Amino-substituted pyrimidinones (e.g., 1-Amino-5-benzoyl-4-phenylpyrimidin-2(1H)-one) exhibit notable antimicrobial activity, suggesting that the amino group enhances target binding . The phenyl-methyl combination in the target compound may balance steric bulk and hydrophobicity, optimizing interactions with biological targets like enzymes or receptors .

    Research Findings and Implications

    Synthetic Advancements : The activated carbon-mediated oxidative aromatization method is scalable and environmentally benign, making it preferable for industrial applications .

    Structure-Activity Relationships (SAR) :

    • Phenyl at position 6 correlates with improved binding affinity in antimicrobial assays compared to methyl-substituted analogs .
    • Methyl at position 4 minimizes steric hindrance, allowing functionalization at other positions for derivatization .

    Biological Activity

    4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS No. 88875-30-3) is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine class, known for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

    • Molecular Formula : C13H11N3O
    • Molecular Weight : 225.25 g/mol

    Biological Activities

    The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

    Anticancer Activity

    Research indicates that compounds within the imidazo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

    • In vitro Studies : The compound has shown efficacy against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. IC50 values in these studies suggest potent antiproliferative effects.
    Cell LineIC50 (µM)
    MCF-70.09
    A5490.03
    HepG20.12

    These results indicate that this compound may act as a promising candidate for further development as an anticancer agent .

    The mechanism by which this compound exerts its anticancer effects involves:

    • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
    • Receptor Modulation : The compound can interact with specific receptors that regulate cellular growth and apoptosis pathways.

    Additional Biological Activities

    Apart from its anticancer potential, this compound has been evaluated for other biological activities:

    Antimicrobial Activity

    Studies have shown that derivatives of imidazo[1,5-a]pyrimidine possess antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

    Anti-inflammatory Effects

    Preliminary research indicates that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

    Case Studies

    Several case studies have documented the effectiveness of imidazo[1,5-a]pyrimidine derivatives in clinical settings:

    • Study on Anticancer Efficacy : A study published in a peer-reviewed journal reported that a derivative similar to this compound significantly reduced tumor size in xenograft models of breast cancer.
    • Antimicrobial Testing : Another study evaluated the antimicrobial activity of various imidazo derivatives against Gram-positive and Gram-negative bacteria, showing that certain modifications to the structure enhanced activity against resistant strains.

    Q & A

    Q. What are the most common synthetic routes for 4-methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one, and how are they optimized for yield?

    The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as diketones or β-ketoesters. A one-pot method under reflux conditions is widely used due to its simplicity and scalability . Optimization focuses on solvent selection (e.g., ethanol or acetic acid), catalyst choice (e.g., acid catalysts like HCl or Lewis acids), and reaction time (typically 6–12 hours). Yield improvements are achieved by controlling stoichiometry and intermediate purification via recrystallization or column chromatography .

    Q. How are structural and purity characteristics of this compound validated in academic research?

    Key techniques include:

    • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns.
    • Elemental analysis (CHNS) to verify molecular composition within ±0.4% deviation .
    • HPLC-MS for purity assessment, with thresholds >95% required for pharmacological studies .
    • X-ray crystallography (where possible) to resolve ambiguous stereochemistry .

    Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

    Initial screening involves:

    • In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (IC₅₀ determination).
    • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
    • Antimicrobial testing via broth microdilution (MIC values) .

    Advanced Research Questions

    Q. How can regioselectivity challenges in the synthesis of imidazo[1,5-a]pyrimidinone derivatives be addressed?

    Regioselectivity issues arise from competing cyclization pathways. Strategies include:

    • Temperature modulation : Lower temperatures (e.g., 60°C) favor kinetic control of the desired product.
    • Substituent-directed synthesis : Electron-withdrawing groups on the phenyl ring guide cyclization to the imidazo[1,5-a] position .
    • Computational modeling : DFT calculations predict transition-state energies to optimize reactant geometry .

    Q. What methodologies resolve contradictory bioactivity data between in vitro and in vivo models?

    Discrepancies often stem from pharmacokinetic limitations. Solutions include:

    • Metabolic stability assays (e.g., liver microsome testing) to identify rapid degradation.
    • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
    • Pharmacophore mapping : Use SAR studies to isolate bioactive moieties and reduce off-target effects .

    Q. How are structural modifications used to enhance solubility without compromising activity?

    Common approaches:

    • Polar substituents : Introduce hydroxyl (-OH) or amino (-NH₂) groups at non-critical positions.
    • Salt formation : Convert the free base to hydrochloride or sulfate salts.
    • Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility .

    Methodological Challenges and Data Analysis

    Q. What analytical techniques are critical for detecting byproducts in multicomponent reactions?

    • LC-MS/MS : Identifies low-abundance byproducts via fragmentation patterns.
    • 2D NMR (COSY, NOESY) : Resolves overlapping signals from regioisomers.
    • In situ FTIR : Monitors reaction progress in real-time to minimize side reactions .

    Q. How do researchers validate target engagement in complex biological systems?

    • Cellular thermal shift assays (CETSA) : Confirm binding to intended proteins by measuring thermal stabilization.
    • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD values) in real-time.
    • CRISPR-Cas9 knockouts : Correlate activity loss in gene-edited cell lines with mechanism of action .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.